molecular formula C21H19N3O4 B11562334 N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

N-(2-ethoxyphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11562334
M. Wt: 377.4 g/mol
InChI Key: CISQPLARFXQZBW-LPYMAVHISA-N
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Description

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 2-ethoxybenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, which acts as a solvent. The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both ethoxy and hydroxy naphthalene groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets and make it a versatile compound for diverse applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C21H19N3O4/c1-2-28-19-10-6-5-9-17(19)23-20(26)21(27)24-22-13-16-15-8-4-3-7-14(15)11-12-18(16)25/h3-13,25H,2H2,1H3,(H,23,26)(H,24,27)/b22-13+

InChI Key

CISQPLARFXQZBW-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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